1-[3,5-bis(trifluoromethyl)phenyl]-4-(4-pyridinyl)-1H-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
1-[3,5-bis(trifluoromethyl)phenyl]-4-(4-pyridinyl)-1H-[1,2,3]triazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C18H9F6N5 and its molecular weight is 409.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A notable application is the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process enables direct metal-free oxidative N-N bond formation, offering a convenient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton with high yields and short reaction times (Zheng et al., 2014).
Biological Activity
- The compound's derivatives, particularly 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids, have been synthesized using the click chemistry approach. These derivatives exhibit promising in vitro activity against human bacterial pathogens and fungal strains, indicating their potential as antimicrobial agents (Jha & Ramarao, 2017).
Pharmacological Relevance
- In the pharma market, triazolo-pyridine derivatives, including this compound, are identified for their anticonvulsant, anxiolytic, and central nervous system (CNS) activity. They are especially useful in treating CNS diseases, depression, and are further applicable as antidepressants, antiemetics, anorectics, and antipsychotics (Habernickel, 2001).
Chemical Transformation Studies
- The treatment of related compounds with certain chemical mixtures can lead to the unexpected formation of 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide, demonstrating the compound's versatility in chemical transformations (Yutilov & Smolyar, 2004).
Crystal Structure Analysis
- Investigations into the crystal structures of derivatives of this compound reveal various intermolecular interactions, such as C—H···F, C—H···O(nitro), C—H···π, C—F···π, N—O···π, and π···π-stacking interactions, offering insights into their molecular arrangements and stability (Gonçalves et al., 2011).
Antimicrobial Activity
- Various derivatives of this compound have shown promising in vitro antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa, further highlighting its potential in antimicrobial applications (Xiao et al., 2014).
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-4-yltriazolo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F6N5/c19-17(20,21)11-7-12(18(22,23)24)9-13(8-11)29-14-3-6-26-15(16(14)27-28-29)10-1-4-25-5-2-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRFRVYWPFFBML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC3=C2N=NN3C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F6N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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